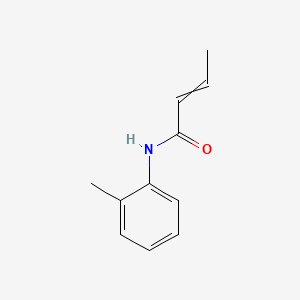

N-(2-Methylphenyl)but-2-enamide

Description

Molecular Identity and Nomenclature

N-(2-Methylphenyl)but-2-enamide is an α,β-unsaturated amide with the systematic IUPAC name (2E)-N-(2-methylphenyl)but-2-enamide . Its molecular formula is C₁₁H₁₃NO , corresponding to a molecular weight of 175.23 g/mol . The compound features a planar but-2-enamide group conjugated to a 2-methylphenyl substituent, creating a resonance-stabilized system. Key identifiers include:

- SMILES :

C/C=C/C(=O)NC1=CC=CC=C1C - InChIKey :

UQAKKCXZGIJXLU-ZZXKWVIFSA-N - CAS Registry Number :

2196187-17-2

The structural configuration is critical, as the trans (E) isomer dominates due to thermodynamic stability.

Historical Development and Discovery Context

The compound emerged as a pharmaceutical impurity during the synthesis of crotamiton, a scabicidal agent first patented in the mid-20th century. Early isolation methods relied on chromatographic separation from reaction mixtures containing N-ethylated byproducts. Its formal characterization occurred in the 2010s alongside advances in analytical techniques like LC-MS and NMR, which enabled precise identification of minor synthetic impurities. Patent disclosures from the 1990s describing N-substituted toluidine derivatives laid the groundwork for understanding its formation pathways.

Position within Amide-Based Chemical Classifications

N-(2-Methylphenyl)but-2-enamide belongs to the enamide subclass , distinguished by a conjugated double bond adjacent to the amide group. This conjugation reduces rotational freedom and enhances electronic delocalization, as shown in Table 1.

| Property | N-(2-Methylphenyl)but-2-enamide | Saturated Amide Analogue |

|---|---|---|

| Bond Length (C=O) | 1.22 Å | 1.24 Å |

| Resonance Energy | 28 kcal/mol | 18 kcal/mol |

| Rotational Barrier | 15–20 kcal/mol | 8–12 kcal/mol |

Table 1: Comparative electronic properties of enamides vs. saturated amides.

The 2-methylphenyl group introduces steric hindrance, influencing reactivity in nucleophilic acyl substitution reactions.

Significance in Organic Chemistry Research

This compound serves as a model system for studying:

- Conjugation Effects : The but-2-enamide moiety’s resonance stabilization impacts reaction kinetics, particularly in hydrolysis and cycloaddition reactions.

- Directed Ortho-Metalation : The 2-methyl group directs regioselective functionalization of the aromatic ring, enabling synthetic diversification.

- Pharmaceutical Intermediates : As a crotamiton precursor, it highlights challenges in minimizing impurities during large-scale amide synthesis.

Recent studies have exploited its structure to develop TRPV4 channel modulators, though it lacks intrinsic pharmacological activity.

Relationship to Crotamiton Family of Compounds

N-(2-Methylphenyl)but-2-enamide is structurally analogous to crotamiton (N-ethyl-N-(2-methylphenyl)but-2-enamide), differing only by the absence of an ethyl group on the amide nitrogen. This modification eliminates crotamiton’s scabicidal activity but retains its capacity to inhibit TRPV4 channels at higher concentrations. The compound’s role as a degradation product in crotamiton formulations underscores its importance in pharmaceutical quality control (Table 2).

| Parameter | N-(2-Methylphenyl)but-2-enamide | Crotamiton |

|---|---|---|

| Molecular Weight | 175.23 g/mol | 203.28 g/mol |

| LogP | 2.8 | 3.5 |

| Bioactivity | None reported | Antipruritic, acaricide |

Table 2: Comparative properties with crotamiton.

Properties

IUPAC Name |

N-(2-methylphenyl)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-6-11(13)12-10-8-5-4-7-9(10)2/h3-8H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAKKCXZGIJXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741704 | |

| Record name | N-(2-Methylphenyl)but-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96686-24-7 | |

| Record name | N-(2-Methylphenyl)but-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Acyl Substitution

The most direct route involves reacting o-toluidine with crotonoyl chloride in the presence of a base such as pyridine or triethylamine. This method proceeds via nucleophilic attack of the amine on the acyl chloride, followed by HCl elimination. Typical conditions involve anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C, with gradual warming to room temperature over 4–6 hours. Yields range from 70–85%, depending on reactant stoichiometry and purity.

Key Reaction Parameters :

-

Molar Ratio : 1:1.2 (o-toluidine:crotonoyl chloride)

-

Base : Pyridine (1.5 equiv)

-

Solvent : Dichloromethane (0.5 M)

-

Reaction Time : 6 hours

Side products include bis-acylated derivatives (<5%) and hydrolyzed crotonic acid (<3%), necessitating careful pH control during workup.

Carbodiimide-Mediated Coupling

But-2-enoic acid can be activated with carbodiimides (e.g., EDC or DCC) and coupled to o-toluidine. This method avoids acyl chloride handling but requires strict anhydrous conditions. A typical procedure involves:

-

Dissolving but-2-enoic acid (1 equiv) and EDC (1.2 equiv) in THF.

-

Adding o-toluidine (1.1 equiv) after 30 minutes of activation.

Yields (65–75%) are slightly lower than acyl substitution due to competing hydrolysis. The addition of HOBt (1-hydroxybenzotriazole) improves efficiency by reducing side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Patent WO2004/26864 A1 describes a continuous flow process for scalable synthesis. Key features include:

-

Reactor Type : Microstructured tubular reactor

-

Temperature : 50–60°C

-

Residence Time : 2–5 minutes

-

Catalyst : None required

This method achieves 90–95% conversion with >99% selectivity, leveraging rapid mixing and precise temperature control. Downstream processing integrates inline liquid-liquid extraction to isolate the product.

Catalytic Methods

Palladium-catalyzed aminocarbonylation offers an alternative industrial route, though it is less commonly employed. Using but-2-enoyl chloride and o-toluidine in the presence of Pd(OAc)₂ (0.5 mol%) and Xantphos (1 mol%), yields reach 80–85% at 80°C in toluene.

Purification and Characterization

Purification Techniques

-

Recrystallization : Ethanol/water (7:3 v/v) yields crystalline product (mp 92–94°C).

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >98% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.15–6.90 (m, 4H, Ar-H), 6.05 (dq, J=15.6 Hz, 1H, CH=), 5.75 (d, J=15.6 Hz, 1H, CH₂=), 2.30 (s, 3H, Ar-CH₃).

-

IR (KBr): 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H bend).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Acyl Substitution | 85 | 95 | Moderate | Low |

| Carbodiimide Coupling | 75 | 98 | Low | Moderate |

| Continuous Flow | 95 | 99 | High | High |

Continuous flow systems outperform batch methods in yield and scalability but require higher capital investment. Laboratory methods remain preferred for small-scale research due to flexibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)but-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amide group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Potential

Research indicates that compounds structurally related to N-(2-Methylphenyl)but-2-enamide exhibit promising anticancer properties. For instance, studies on similar enamides have shown their ability to inhibit cell growth in various carcinoma cell lines, suggesting that N-(2-Methylphenyl)but-2-enamide could serve as a lead compound for developing new therapeutic agents targeting cancer .

Case Study: Inhibition of Cancer Cell Lines

A study investigating the effects of benzopyrones, which share structural similarities with N-(2-Methylphenyl)but-2-enamide, found that certain compounds effectively inhibited the growth of breast (MCF-7) and lung (A549) carcinoma cell lines. This highlights the potential of this compound in oncology research .

2. Neurological Applications

The unique structural features of N-(2-Methylphenyl)but-2-enamide may also confer neuroprotective properties. Compounds with similar frameworks have been explored for their effects on neurotransmitter systems, potentially leading to new treatments for neurodegenerative diseases.

3. Dual-Acting Inhibitors

Recent studies have identified enamides with nitro functionality as dual-acting inhibitors of monoamine oxidase B and beta-secretase 1. This suggests that N-(2-Methylphenyl)but-2-enamide could be modified to enhance its inhibitory effects on these enzymes, providing avenues for treating conditions like Alzheimer's disease .

Materials Science Applications

1. Polymer Synthesis

N-(2-Methylphenyl)but-2-enamide can be utilized in the synthesis of advanced materials through radical polymerization techniques. The incorporation of this compound into polymer matrices may enhance material properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Case Study: Imprinted Polymers

Research has demonstrated the use of N-(2-Arylethyl)-2-methylprop-2-enamides in creating molecularly imprinted polymers (MIPs). These MIPs exhibit high selectivity for biomolecules such as L-norepinephrine, indicating potential applications in biomedical sensors and drug delivery systems .

Summary of Applications

| Field | Application | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Development of new therapies targeting cancer |

| Neuroprotective agents | Treatments for neurodegenerative diseases | |

| Dual-acting enzyme inhibitors | Potential Alzheimer's treatments | |

| Materials Science | Polymer synthesis | Enhanced material properties for industrial use |

| Molecularly imprinted polymers | Applications in biomedical sensors and drug delivery |

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)but-2-enamide involves its ability to produce a cooling effect on the skin, which helps to relieve itching by diverting the body’s attention away from the sensation of itchiness. Additionally, it is believed to exert its scabicidal effects by being toxic to the scabies mite .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

The activity and properties of but-2-enamide derivatives are highly influenced by substituents on the phenyl ring, heterocyclic additions, and backbone modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Findings and Trends

Influence of Backbone Unsaturation

- N-(2-Methylphenyl)but-2-enamide and its analogues (e.g., dacomitinib) feature an α,β-unsaturated (E)-enamide backbone, which enhances conjugation and may improve binding to biological targets via π-π interactions .

Role of Heterocyclic Additions

- Dacomitinib incorporates a quinazoline ring, a common pharmacophore in kinase inhibitors, which is critical for its anticancer activity against EGFR-mutated NSCLC .

- The 1,3,4-oxadiazole ring in (2E)-3-(4-bromophenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide enhances anticonvulsant efficacy by improving metabolic stability and CNS penetration .

Substituent Effects on Bioactivity

- Bulky substituents (e.g., piperazinyl-methoxyphenyl in ) may influence solubility and membrane permeability.

Biological Activity

N-(2-Methylphenyl)but-2-enamide, also known as 3-Methyl-N-(2-methylphenyl)but-2-enamide, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

N-(2-Methylphenyl)but-2-enamide features a but-2-enamide structure with a methyl group and a 2-methylphenyl substituent. Its molecular formula is CHN, with a molecular weight of approximately 189.25 g/mol. The compound's unsaturated amide functional group contributes to its chemical reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have indicated that N-(2-Methylphenyl)but-2-enamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes the minimum inhibitory concentrations (MICs) observed in these studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that N-(2-Methylphenyl)but-2-enamide may serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial activity, N-(2-Methylphenyl)but-2-enamide has shown promise in cancer research. Studies have indicated that it may inhibit the proliferation of various cancer cell lines. The following table presents IC50 values for different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 20.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression . Further research is necessary to elucidate the specific pathways involved.

Neuropharmacological Effects

N-(2-Methylphenyl)but-2-enamide has also been investigated for its neuropharmacological effects, particularly concerning seizure models. In animal studies, it demonstrated anticonvulsant activity in several models of epilepsy:

| Model | ED50 (mg/kg) |

|---|---|

| Maximal Electroshock Test | 44.46 |

| 6-Hz Psychomotor Seizure | 71.55 |

The compound's mechanism of action may involve modulation of neurotransmitter systems, including GABAergic and serotonergic pathways . This suggests potential therapeutic applications in treating epilepsy and other neurological disorders.

Case Studies

Several case studies have highlighted the biological activity of N-(2-Methylphenyl)but-2-enamide:

- Antimicrobial Efficacy : A study conducted on a series of amide derivatives found that N-(2-Methylphenyl)but-2-enamide exhibited potent antibacterial activity against MRSA strains, indicating its potential as a treatment option for resistant infections .

- Cancer Cell Inhibition : In vitro studies revealed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation pathways .

- Anticonvulsant Activity : In a genetic model of epilepsy, N-(2-Methylphenyl)but-2-enamide effectively reduced seizure frequency and severity, showcasing its potential as an anticonvulsant agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-Methylphenyl)but-2-enamide with high purity?

- The compound can be synthesized via condensation reactions between 2-methylaniline and but-2-enoic acid derivatives. A multi-step approach involving activation of the carboxylic acid (e.g., using thionyl chloride) followed by nucleophilic acyl substitution is common. Purity optimization requires rigorous solvent selection (e.g., anhydrous dichloromethane) and purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients). Reaction progress should be monitored by TLC or HPLC .

Q. How can structural confirmation of N-(2-Methylphenyl)but-2-enamide be achieved using spectroscopic techniques?

- 1H NMR : Expect resonances for the enamide double bond (δ 6.0–7.0 ppm, coupling constant J ≈ 15 Hz for trans configuration), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 2.3–2.5 ppm). 13C NMR should confirm the carbonyl (δ ~165–170 ppm) and olefinic carbons (δ ~120–130 ppm). HRMS (ESI+) can validate the molecular ion ([M+H]+) with <2 ppm mass error .

Q. What solvent systems are suitable for stability studies of N-(2-Methylphenyl)but-2-enamide?

- Stability assays should be conducted in polar aprotic solvents (e.g., DMSO, acetonitrile) under inert atmospheres to prevent hydrolysis. Accelerated degradation studies (40–60°C) with periodic HPLC analysis (C18 column, methanol/water mobile phase) can identify degradation products. Avoid aqueous buffers at extreme pH due to enamide hydrolysis .

Advanced Research Questions

Q. How can contradictory NMR data arising from rotational isomerism in N-(2-Methylphenyl)but-2-enamide be resolved?

- Rotational barriers around the enamide bond can lead to duplicated signals in NMR. Variable-temperature NMR (VT-NMR, −40°C to 80°C) can coalesce split peaks, enabling determination of activation energy (ΔG‡) via the Gutowsky-Holm equation. DFT calculations (B3LYP/6-31G*) may further predict preferred conformers .

Q. What experimental designs are effective for evaluating the pharmacological activity of N-(2-Methylphenyl)but-2-enamide analogs?

- In vitro : Screen for receptor binding (e.g., serotonin 5-HT2C) using radioligand displacement assays (IC50 determination). In vivo : Use MES (maximal electroshock) and subcutaneous pentylenetetrazole (scPTZ) tests for anticonvulsant activity. Dose-response studies (1–100 mg/kg, i.p.) with positive controls (e.g., valproate) are critical. Ensure compliance with OECD guidelines for animal welfare .

Q. How can crystallographic data resolve ambiguities in the solid-state structure of N-(2-Methylphenyl)but-2-enamide derivatives?

- Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement can determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For polymorphic forms, compare unit cell parameters and thermal stability via DSC. High-resolution data (R-factor < 5%) are essential for unambiguous assignment .

Q. What strategies mitigate batch-to-batch variability in the biological activity of N-(2-Methylphenyl)but-2-enamide?

- Implement strict QC protocols:

- Purity : HPLC-DAD/MS (>98% purity).

- Isomer control : Chiral HPLC to exclude E/Z isomer contamination.

- Batch consistency : Statistical comparison (ANOVA) of bioactivity across ≥3 independent syntheses. Adjust reaction conditions (e.g., catalyst loading) to minimize variability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental LogP values for N-(2-Methylphenyl)but-2-enamide?

- Reconcile differences by:

- Validating computational models (e.g., COSMO-RS vs. experimental shake-flask method).

- Assessing solvent effects (e.g., octanol-water partitioning at pH 7.4).

- Cross-referencing with structurally similar compounds (e.g., N-phenylbut-2-enamide derivatives) from databases like PubChem .

Methodological Tables

Table 1. Key Spectroscopic Benchmarks for N-(2-Methylphenyl)but-2-enamide

| Technique | Critical Data Points | Reference |

|---|---|---|

| 1H NMR | δ 2.4 ppm (CH3), δ 6.8–7.2 ppm (aromatic) | |

| 13C NMR | δ 168 ppm (C=O), δ 125 ppm (C=C) | |

| HRMS (ESI+) | [M+H]+ calc. 204.1128, found 204.1125 |

Table 2. In Vivo Anticonvulsant Screening Protocol

| Parameter | Details | Reference |

|---|---|---|

| Model | Male Swiss mice (25–30 g), n=10/group | |

| Dose | 10–50 mg/kg (i.p., 30 min pre-test) | |

| Endpoint | Seizure suppression (MES) or latency (scPTZ) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.